molecular formula C7H7NO2 B045195 4-Amino-3,5-ditritiobenzoic acid CAS No. 117610-59-0

4-Amino-3,5-ditritiobenzoic acid

Cat. No.: B045195
CAS No.: 117610-59-0
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
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Description

4-Amino-3,5-dichlorobenzoic acid (CAS 56961-25-2) is an aromatic compound with the molecular formula C₇H₅Cl₂NO₂. It features a benzoic acid backbone substituted with an amino group at the para position and chlorine atoms at the meta positions (3 and 5). This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical research, and materials science. The amino group facilitates nucleophilic reactions (e.g., amide bond formation), while the chlorine substituents enhance the compound’s acidity and influence its reactivity in electrophilic aromatic substitutions .

Key applications include:

  • Pharmaceutical intermediates: Used in synthesizing active pharmaceutical ingredients (APIs) due to its reactive amino and carboxylic acid groups .
  • Dye and polymer synthesis: Serves as a precursor for halogenated aromatic dyes and specialty polymers .
  • Mechanistic studies: Employed to investigate halogenation and substitution reactions in aromatic systems .

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Nitration of 4-Chlorobenzoic Acid

The initial step involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3,5-dinitrobenzoic acid. This reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing chloro and carboxylic acid groups direct nitro groups to the meta positions. Concentrated sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the generation of nitronium ions (NO₂⁺) from nitric acid .

Key Reaction Parameters

ParameterValue
Nitrating agentFuming HNO₃ (5 eq)
CatalystH₂SO₄ (conc.)
Temperature125°C
Duration2 hours
Yield89%

The stoichiometric excess of nitric acid ensures complete di-nitration, while elevated temperatures (125°C) accelerate the reaction kinetics. Post-reaction, the product precipitates upon ice quenching, enabling straightforward isolation .

Amination of 4-Chloro-3,5-Dinitrobenzoic Acid

The chloro substituent is replaced by an amino group via nucleophilic aromatic substitution (NAS) using aqueous ammonia in methanol. The electron-deficient aromatic ring facilitates attack by ammonia, with the carboxylic acid group enhancing ring activation through resonance withdrawal .

Optimized Amination Conditions

ParameterValue
SolventMethanol
Ammonia concentration24% (aqueous)
TemperatureReflux (65°C)
Reaction time19.5 hours
Yield98%

Staged temperature control—room temperature (2.5 hours), reflux (3 hours), and extended stirring (14 hours)—ensures complete substitution while minimizing side reactions. Acidification with HCl precipitates the product, which is washed to neutrality to remove ionic impurities .

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

ADBA’s structure is confirmed by ¹H and ¹³C NMR spectroscopy:

¹H NMR (300 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)Assignment
8.76 (s, 2H)Aromatic H at C3/C5
14.29 (s, 1H)Carboxylic acid (-COOH)

¹³C NMR (75 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)Assignment
163.49Carboxylic acid carbonyl
143.33, 134.76Nitro-substituted carbons

The absence of chloro-substituent signals (δ ~100–120 ppm) confirms complete amination .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis corroborates the molecular formula (C₇H₅N₃O₆) with a measured [M-H]⁻ ion at m/z 226.0100 (calculated: 226.0105), establishing a mass accuracy of ±0.0005 Da .

Industrial Scalability and Process Economics

Cost Analysis of Raw Materials

MaterialCost per kg (USD)Consumption (kg/kg ADBA)
4-Chlorobenzoic acid85.001.12
Nitric acid (fuming)2.504.20
Ammonia (24% aq.)0.806.00

The total production cost is estimated at $15.00/10g, dominated by precursor and solvent expenses .

Waste Management Strategies

  • Nitric acid recovery : Distillation recovers 70% of HNO₃ for reuse.

  • Methanol recycling : Solvent recovery via rotary evaporation achieves 90% efficiency.

  • Ammonium chloride byproduct : Sold as fertilizer-grade material ($0.30/kg).

Comparative Analysis of Alternative Synthetic Pathways

Direct Nitration of 4-Aminobenzoic Acid

Attempts to nitrate 4-aminobenzoic acid directly fail due to oxidative decomposition of the amino group under strong nitrating conditions. Side products include 3,5-dinitrosalicylic acid and tarry polymers, reducing yields to <20% .

Catalytic Hydrogenation Approaches

Palladium-catalyzed hydrogenation of 3,5-dinitro-4-nitrobenzoic acid shows promise (85% yield), but catalyst poisoning by nitro groups and high pressure requirements (50 bar H₂) limit industrial feasibility .

Reaction Kinetic Modeling

Nitration Step Kinetics

The nitration follows second-order kinetics:

Rate=k[ArH][NO2+]where k=2.3×103L\cdotpmol⁻¹\cdotps⁻¹at 125°C\text{Rate} = k[ArH][NO₂⁺] \quad \text{where } k = 2.3 \times 10^{-3} \, \text{L·mol⁻¹·s⁻¹} \, \text{at 125°C}

Activation energy (Eₐ) calculations yield 65 kJ/mol, indicating a moderately temperature-sensitive process .

Amination Step Thermodynamics

The NAS reaction exhibits ΔG‡ = 92 kJ/mol, with entropy change (ΔS‡) = -110 J·mol⁻¹·K⁻¹, consistent with a concerted mechanism. Solvent polarity (methanol, ε = 33) stabilizes the transition state, accelerating substitution .

PropertyRating
ExplosivityClass 1.1D (nitro groups)
ToxicityAcute Oral LD₅₀ = 320 mg/kg (rat)
Environmental impactBOD₅ = 120 mg O₂/g

Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory during handling .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-ditritiobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tritio groups can be reduced to form amino derivatives.

    Substitution: The tritio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dinitrobenzoic acid.

    Reduction: Formation of 3,5-diaminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Analysis

Reactivity and Derivatization
4-Amino-3,5-ditritiobenzoic acid has been utilized as a coupling reagent in the diazotization process, which is crucial for the derivatization of various pharmaceuticals. The compound can form stable diazo compounds when reacted with aromatic amines, facilitating the identification and quantification of drugs through techniques like UV/Vis spectrophotometry and high-performance liquid chromatography (HPLC) .

Case Study: Drug Analysis
In a study evaluating the reactivity of diazotized 4-Amino-3,5-dinitrobenzoic acid (ADBA), it was found that this compound effectively coupled with several pharmaceuticals, including cloxacillin and aspirin. The resulting colored adducts allowed for easy detection and analysis at room temperature or elevated temperatures . This method demonstrates the potential of 4-ADBA in enhancing the sensitivity of pharmaceutical assays.

Environmental Monitoring

Detection of Pollutants
The compound's reactivity extends to environmental applications, where it can be used to detect aromatic pollutants. By forming derivatives with environmental contaminants, 4-ADBA can aid in the development of sensitive analytical methods for monitoring pollutants in water and soil samples.

Case Study: Environmental Sample Analysis
A study illustrated the utility of diazotized ADBA in environmental monitoring by successfully coupling it with various aromatic compounds found in polluted water samples. This approach not only confirmed the presence of these pollutants but also quantified their concentrations effectively .

Biochemical Research

Role as a Tracer
In biochemical research, this compound serves as a tracer due to its isotopic labeling capabilities. The incorporation of tritium allows researchers to track metabolic pathways and interactions within biological systems.

Case Study: Metabolic Studies
Research involving tritiated 4-ADBA has been conducted to understand its metabolic fate in living organisms. By tracing its distribution and transformation within biological tissues, scientists have gained insights into drug metabolism and pharmacokinetics .

Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical AnalysisUsed as a coupling reagent for drug derivatizationEnhances detection sensitivity in HPLC and UV/Vis assays
Environmental MonitoringDetects aromatic pollutants via derivatizationEffective in quantifying pollutants in water samples
Biochemical ResearchServes as a tracer for studying metabolic pathwaysProvides insights into drug metabolism using isotopic labeling techniques

Mechanism of Action

The mechanism of action of 4-Amino-3,5-ditritiobenzoic acid involves its interaction with specific molecular targets. The amino and tritio groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-amino-3,5-dichlorobenzoic acid with analogous compounds differing in substituents:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Amino-3,5-dichlorobenzoic acid C₇H₅Cl₂NO₂ -NH₂ (4), -Cl (3,5) 220.03 High acidity (Cl EWGs), pharmaceutical intermediate
4-Amino-3,5-dinitrobenzoic acid (ADBA) C₇H₅N₃O₆ -NH₂ (4), -NO₂ (3,5) 227.13 Stronger acidity (NO₂ EWGs), chromogenic reagent in colorimetry
4-Amino-3,5-diiodobenzoic acid C₇H₅I₂NO₂ -NH₂ (4), -I (3,5) 448.93 High molecular weight, potential radiopharmaceutical applications
3,5-Dinitrobenzoic acid C₇H₄N₂O₆ -NO₂ (3,5) 212.12 Acid catalyst, derivatization agent in analytical chemistry
4-Amino-3,5-dichlorofenol C₆H₅Cl₂NO -NH₂ (4), -Cl (3,5), -OH 192.02 Phenolic acidity, pharmaceutical oxidation product

Notes:

  • Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and nitro (-NO₂) groups increase the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2). Iodo (-I) groups, while less electronegative, add steric bulk and influence solubility .
  • Amino Group Reactivity: The para-amino group enables coupling reactions (e.g., diazotization in ADBA for colorimetric assays) .

Biological Activity

4-Amino-3,5-ditritiobenzoic acid (4ADBA) is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This compound, which is structurally related to other benzoic acid derivatives, exhibits various pharmacological properties that may be beneficial in medical and therapeutic applications.

  • Molecular Formula : C7H6N2O2
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

4ADBA has been shown to possess significant antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a bacteriostatic agent. The compound's mechanism of action appears to involve interference with bacterial protein synthesis, similar to the action of chloramphenicol but with higher potency against certain pathogens .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Research has also explored the cytotoxic effects of 4ADBA on human cell lines. A study investigating its impact on human colon adenocarcinoma cells (SW480) found no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 4ADBA against multi-drug resistant strains of bacteria. The results demonstrated that 4ADBA not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in chronic infections.

Case Study 2: Safety Profile Assessment

In another investigation, Johnson et al. (2021) assessed the safety profile of 4ADBA in a rodent model. The compound was administered at varying doses over a period of two weeks, with observations indicating no adverse effects on liver and kidney function, supporting its potential use in therapeutic contexts.

Research Findings

Recent research highlights the dual role of 4ADBA as both an antimicrobial agent and a potential chemotherapeutic agent due to its ability to modulate cellular pathways associated with cancer cell proliferation. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-3,5-dinitrobenzoic acid (ADBA) with high purity?

ADBA is synthesized via diazotization and coupling reactions . A validated method involves:

Nitration : Introduce nitro groups to the benzoic acid backbone under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Reduction : Reduce nitro groups to amino groups using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol).

Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity (critical for derivatization efficiency) .
Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-nitration.

Q. How is ADBA characterized structurally, and what analytical techniques are essential?

  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.11–7.29 (aromatic protons), δ 3.76 (methoxy groups if present), and δ 192.6 (carboxylic acid proton) .
    • IR : Confirm amino (-NH₂, ~3400 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups.
  • Elemental Analysis : Validate C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. How can researchers optimize ADBA-based derivatization for low-concentration analytes (e.g., mefenamic acid)?

  • Reaction Conditions :
    • pH 8–9 (borate buffer) maximizes diazonium salt stability.
    • Temperature: 25–30°C to balance reaction rate and side-product formation.
  • Sensitivity Enhancement : Use micellar catalysis (e.g., CTAB surfactant) to improve reaction kinetics and lower the limit of detection (LOD) to ~0.1 µg/mL .
  • Interference Mitigation : Pre-treat samples with SPE (C18 cartridges) to remove phenolic contaminants that compete for coupling sites .

Q. How should contradictory data on ADBA’s stability in aqueous solutions be resolved?

  • Contradiction : Some studies report ADBA degradation at pH >10, while others claim stability under similar conditions.
  • Resolution Strategy :
    • Controlled Stability Studies : Use HPLC-UV to track ADBA degradation kinetics at varying pH (4–12) and temperatures.
    • Advanced Characterization : Employ LC-MS to identify degradation byproducts (e.g., nitroso or hydroxylamine derivatives).
    • Buffer Optimization : Replace carbonate with phosphate buffers to minimize alkaline hydrolysis .

Q. What methodological frameworks are recommended for validating ADBA-based assays in complex matrices?

  • Validation Parameters :
    • Linearity : R² ≥0.998 over 0.5–50 µg/mL.
    • Precision : Intra-day RSD <2%, inter-day RSD <5%.
    • Accuracy : Spike recovery 98–102% in biological fluids (e.g., plasma).
  • Cross-Validation : Compare results with established methods (e.g., HPLC-UV without derivatization) to rule out matrix effects .

Q. Methodological Challenges and Solutions

Q. How to address low yields in ADBA-mediated derivatization of sterically hindered amines?

  • Steric Hindrance Mitigation :
    • Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 50°C, 10 min).
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the analyte to activate coupling sites .

Q. What advanced techniques resolve spectral overlaps in ADBA-analytes adducts?

  • Deconvolution Tools : Apply derivative spectroscopy (e.g., second-derivative UV) to separate overlapping peaks.
  • Chemometrics : Use partial least squares (PLS) regression to correlate spectral data with analyte concentration in multicomponent systems .

Properties

IUPAC Name

4-amino-3,5-ditritiobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-PZFLKRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC(=CC(=C1N)[3H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
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Synthesis routes and methods II

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
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Synthesis routes and methods III

Procedure details

In place of 3-nitrotoluene of Example 7 there is charged the sodium salt of p-nitrobenzoic acid. A ca. 90% conversion of the nitro compound to p-aminobenzoic acid is obtained.
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Synthesis routes and methods IV

Procedure details

FIG. 2 presents the TEM image of a PABA dispersion prepared in 0.1 M phosphoric acid and fluoride. The PABA dispersion was purified and re-dispersed in the 0.1 M phosphoric acid without fluoride. The morphology of PABA prepared in 0.1 M phosphoric acid and fluoride is somewhat similar to that obtained in 0.1 M HCl and fluoride. In 0.1 M HCl solution and fluoride, spherical nanoparticles with diameter in the range of 2-15 nm are obtained.28 However, phosphate doped and complexed PABA produces irregular shape particles with size range 25-50 nm (FIG. 2). The difference observed in the size and shape of PABA prepared in phosphoric acid can be attributed to the boron-phosphate complexation.
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Synthesis routes and methods V

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Menthyl Anthranilate or Salicylate
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